molecular formula C19H24ClNO4 B12427008 6-beta-Naloxol (D5 hydrochloride)

6-beta-Naloxol (D5 hydrochloride)

Cat. No.: B12427008
M. Wt: 370.9 g/mol
InChI Key: VFEZXRHXAKHILC-WLVUUEHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of 6-beta-Naloxol (D5 hydrochloride) involves the synthesis of its deuterium-labeled analogue. The synthetic route typically includes the following steps:

    Synthesis of the base compound:

    Deuterium labeling: The deuterium atoms are introduced into the compound to form 6-beta-Naloxol (D5 hydrochloride).

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

6-beta-Naloxol (D5 hydrochloride) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-beta-Naloxol (D5 hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of opioid antagonists.

    Biology: It is used in biological research to study the interactions between opioid receptors and antagonists.

    Medicine: It is used in medical research to develop new treatments for opioid addiction and overdose.

    Industry: It is used in the pharmaceutical industry to develop new drugs and therapies

Mechanism of Action

The mechanism of action of 6-beta-Naloxol (D5 hydrochloride) involves its interaction with opioid receptors. It acts as a competitive inhibitor of the μ-opioid receptor, blocking the effects of opioid agonists. This interaction prevents the activation of the receptor and the subsequent signaling pathways, thereby reversing the effects of opioids .

Comparison with Similar Compounds

6-beta-Naloxol (D5 hydrochloride) is similar to other opioid antagonists, such as naloxone and naloxegol. its deuterium labeling provides unique advantages, including increased stability and reduced metabolic degradation . This makes it a valuable tool in research and drug development.

Similar Compounds

Properties

Molecular Formula

C19H24ClNO4

Molecular Weight

370.9 g/mol

IUPAC Name

(4R,4aS,7R,7aR,12bS)-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride

InChI

InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14-,17+,18+,19-;/m1./s1/i1D2,2D,8D2;

InChI Key

VFEZXRHXAKHILC-WLVUUEHOSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O)[2H].Cl

Canonical SMILES

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.